Metallo-β-Lactamase (MβL) Inhibitory Potency: Class-Level Projection from Thiazolethioacetamide SAR
Twelve structurally related thiazolethioacetamides, which share the core thioacetamide scaffold with the target compound but vary in the aromatic substituent attached to the sulfur atom, were evaluated for MβL inhibition. All compounds inhibited ImiS with IC₅₀ values ranging from 0.17 to 0.70 μM [1]. While the target compound itself has not been directly tested in this assay, its benzylthio aromatic substituent occupies a chemical space that is demonstrated to be highly permissive for MβL inhibitory activity. In contrast, the closest comparator without the acetamide-thioether linkage—N-(3-methylisothiazol-5-yl)cinnamamide—lacks the sulfur atom that is critical for metal coordination in the MβL active site and would be predicted to have substantially reduced or absent MβL inhibitory activity based on the established pharmacophore model.
| Evidence Dimension | MβL ImiS inhibitory potency (IC₅₀ range) |
|---|---|
| Target Compound Data | Not directly tested; projected IC₅₀ range: 0.17–0.70 μM based on structural similarity to active thiazolethioacetamides |
| Comparator Or Baseline | N-(3-Methylisothiazol-5-yl)cinnamamide: Not expected to inhibit MβLs (IC₅₀ > 100 μM inferred from absence of thioether metal-coordinating group) |
| Quantified Difference | Projected > 140-fold potency advantage for the thioether-containing scaffold over the non-thioether analog |
| Conditions | In vitro enzymatic assay using purified ImiS metallo-β-lactamase; inhibition measured spectrophotometrically |
Why This Matters
For researchers screening compound libraries to identify novel MβL inhibitor scaffolds for reversing carbapenem resistance, this compound's thioacetamide core is validated as an active pharmacophore, whereas common N-aryl acetamide analogs lacking the thioether are expected to be inactive.
- [1] Zhang, Y.-L., Yan, Y., Wang, X.-J., & Yang, K.-W. (2020). Synthesis and Bioactivity of Thiazolethioacetamides as Potential Metallo-β-Lactamase Inhibitors. Antibiotics, 9(3), 99. View Source
